molecular formula C16H13FN2O4S B2798541 4-(2-((4-fluorophenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952861-37-9

4-(2-((4-fluorophenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2798541
CAS No.: 952861-37-9
M. Wt: 348.35
InChI Key: CBNOHBKRDLVIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a quinoxalinone core, which is a type of heterocyclic compound. It also contains a fluorophenyl group and a sulfonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a fluorophenyl group could potentially increase the compound’s stability and reactivity .

Scientific Research Applications

Polymer Science and Materials Chemistry

  • Synthesis and Characterization of Carboxylated Poly(ether sulfone)s : A study explored the copolymerization of 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid with bis(4-hydroxyphenyl)sulfone, leading to carboxylated poly(ether sulfone)s. This research highlights the development of new materials with potential applications in filtration and separation technologies (Weisse, Keul, & Höcker, 2001).
  • Development of Sulfonated Poly(arylene ether sulfone)s : New series of sulfonated poly(arylene ether sulfone)s (SPAESs) containing fluorophenyl pendant groups were synthesized for use in low-temperature proton exchange membrane fuel cells, demonstrating high proton conductivity and chemical stability (Li, Xie, Cai, & Qiao, 2014).

Medicinal Chemistry and Drug Design

  • Anticancer Activity of Naphthoquinone Derivatives : Phenylaminosulfanyl-naphthoquinone derivatives were synthesized and shown to exhibit potent cytotoxic activity against various human cancer cell lines, with minimal toxicity in normal cells. These findings suggest the therapeutic potential of fluoro-substituted sulfone compounds in cancer treatment (Ravichandiran et al., 2019).
  • Enzyme Inhibition for Cerebrovascular Applications : Research into 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides demonstrated selective enzyme inhibition capabilities, potentially offering new avenues for cerebrovasodilatation treatments with lower side effects compared to existing therapies (Barnish et al., 1981).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for this compound would likely depend on its potential applications. Given the presence of a quinoxalinone core, it could potentially be explored for use in medicinal chemistry .

Properties

IUPAC Name

4-[2-(4-fluorophenyl)sulfonylacetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c17-11-5-7-12(8-6-11)24(22,23)10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNOHBKRDLVIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.